4-Formyl-N-pyridin-3-ylmethyl-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

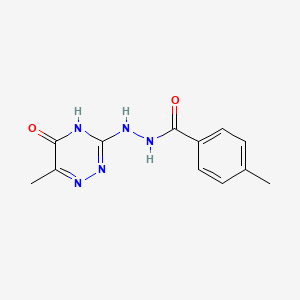

“4-Formyl-N-pyridin-3-ylmethyl-benzamide” is a chemical compound with the formula C14H12N2O2 . It is a compound of interest in the field of chemistry and may have various applications.

Molecular Structure Analysis

The molecular structure of “4-Formyl-N-pyridin-3-ylmethyl-benzamide” is characterized by a benzamide core with a formyl group at the 4-position and a pyridin-3-ylmethyl group attached to the nitrogen of the amide .Applications De Recherche Scientifique

Luminescent Properties and Stimuli-Responsive Behavior

Pyridyl substituted benzamides, including compounds structurally related to "4-Formyl-N-pyridin-3-ylmethyl-benzamide," have been investigated for their luminescent properties and multi-stimuli-responsive behavior. These compounds exhibit aggregation-enhanced emission (AEE) and can form nano-aggregates in aqueous solutions. Their luminescent properties are influenced by the polarity of the solvents, showing potential for use in optical materials and sensors. The compounds also display mechanochromic properties, which change color in response to mechanical stimuli, indicating their potential in developing smart materials (Srivastava et al., 2017).

Anticancer Drug Development

Compounds structurally similar to "4-Formyl-N-pyridin-3-ylmethyl-benzamide" have been evaluated for their potential as anticancer drugs. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a histone deacetylase (HDAC) inhibitor showing selective inhibition of HDACs 1-3 and 11, which are involved in cancer cell proliferation and apoptosis. MGCD0103 has demonstrated significant antitumor activity in vivo and has entered clinical trials, highlighting its promise as a therapeutic agent (Zhou et al., 2008).

Environmental Applications

The photocatalytic degradation of pyridine, a component of the structure of many pesticides, has been explored using TiO2. Studies show that pyridine derivatives, including those structurally related to "4-Formyl-N-pyridin-3-ylmethyl-benzamide," are rapidly eliminated from water through photocatalysis. This process results in the mineralization of organic nitrogen into less harmful compounds, suggesting the potential application of these compounds in environmental cleanup and pollution control (Maillard-Dupuy et al., 1994).

Safety and Hazards

Mécanisme D'action

Target of Action

A similar compound, n-{4-methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide, targets the angiopoietin-1 receptor .

Mode of Action

It’s worth noting that many compounds with similar structures interact with their targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Biochemical Pathways

Compounds with similar structures, such as tyk2 inhibitors, have been shown to inhibit the il-12 pathway, which plays a crucial role in immune response .

Result of Action

Similar compounds have been shown to have significant inhibitory effects on certain cellular pathways .

Propriétés

IUPAC Name |

4-formyl-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-10-11-3-5-13(6-4-11)14(18)16-9-12-2-1-7-15-8-12/h1-8,10H,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEHRNCDKBZNNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-N-pyridin-3-ylmethyl-benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-[1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B2960847.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2960850.png)

![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960852.png)

![(Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile](/img/structure/B2960853.png)

![tert-butyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2960854.png)

![Methyl 3-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2960862.png)

![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2960865.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2960866.png)